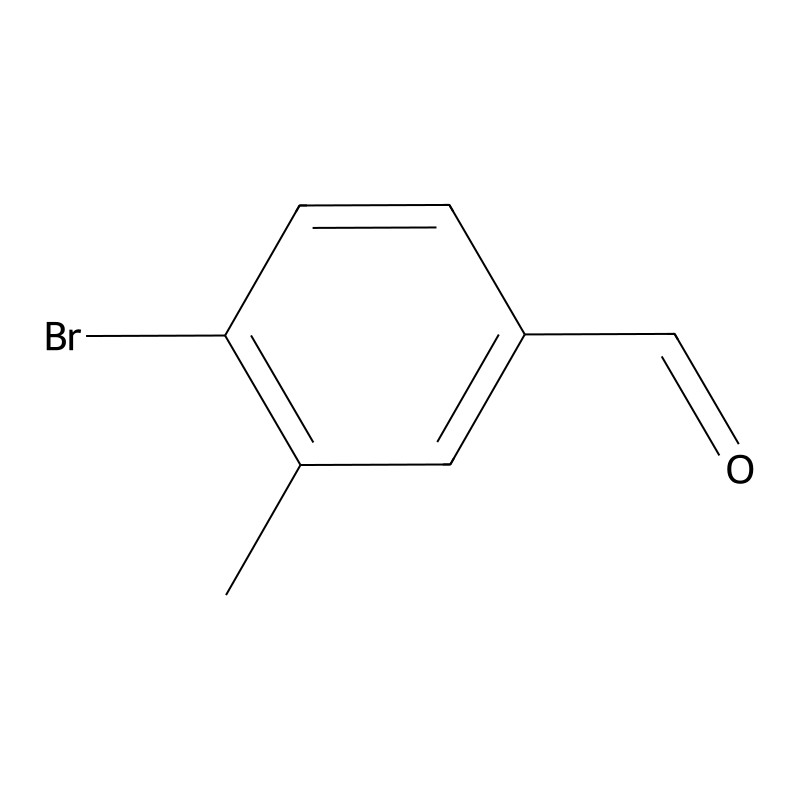

4-Bromo-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-methylbenzaldehyde is an organic compound with the molecular formula and a molecular weight of 199.04 g/mol. It features a bromine atom and a methyl group attached to a benzaldehyde structure, specifically at the para and meta positions, respectively. This compound appears as a colorless to white oil and has a melting point range of 114-116 °C and a boiling point of approximately 262 °C . It is known for its reactivity due to the presence of both the aldehyde functional group and the bromine atom, making it useful in various

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-bromo-3-methylbenzaldehyde in biological systems.

As with most aromatic compounds, 4-bromo-3-methylbenzaldehyde is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity or flammability is not available. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols.

Please note:

- The information on physical and chemical properties is based on general trends for aromatic aldehydes and may not be exact for 4-bromo-3-methylbenzaldehyde.

- The lack of specific information on this compound highlights the need for further research to explore its potential applications and properties.

Versatile Building Block

4-Bromo-3-methylbenzaldehyde is a valuable compound in scientific research due to its functionality as a versatile building block. Its molecular structure features an aldehyde group (CHO) and a bromine atom (Br) attached to a benzene ring with a methyl group (CH3). This combination allows for various chemical reactions, making it a useful starting material for the synthesis of more complex molecules. Scientific suppliers often describe 4-Bromo-3-methylbenzaldehyde as an "aliphatic building block used for biochemical research" [Source: Santa Cruz Biotechnology, ].

Synthesis of Complex Scaffolds

The presence of the reactive aldehyde group and the bromine atom enables 4-Bromo-3-methylbenzaldehyde to participate in diverse chemical reactions. Scientists can leverage these functionalities to construct complex organic molecules with specific properties. Research has shown its usefulness in the synthesis of various scaffolds, which are the core structures of many biologically active molecules [Source: Biosynth, ]. These scaffolds serve as the foundation for developing new drugs, pharmaceuticals, and other functional materials.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

- Nucleophilic Addition: The carbonyl carbon in the aldehyde can react with nucleophiles, such as Grignard reagents or hydride donors, to form alcohols.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds .

Several synthesis methods for 4-Bromo-3-methylbenzaldehyde have been reported:

- Bromination of 3-Methylbenzaldehyde: This method involves the bromination of 3-methylbenzaldehyde using bromine in an appropriate solvent under controlled conditions.

- Oxidation of 4-Bromo-3-methylphenylmethanol: The corresponding alcohol can be oxidized to yield the aldehyde.

- Refluxing with Bromine: A mixture of m-xylene and bromine can be refluxed to produce various brominated derivatives, including 4-bromo-3-methylbenzaldehyde .

4-Bromo-3-methylbenzaldehyde finds applications in:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

- Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in flavoring agents and perfumes.

- Research: Employed in studies involving reaction mechanisms and biological activity assessments .

Interaction studies involving 4-Bromo-3-methylbenzaldehyde have highlighted its role as a substrate for cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 activity, which could alter the metabolism of co-administered drugs . Further research into its interactions with other enzymes or biological targets is warranted to fully understand its pharmacological implications.

Several compounds share structural similarities with 4-Bromo-3-methylbenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2-methylbenzaldehyde | 1122-91-4 | 0.97 |

| 4-Chloro-3-methylbenzaldehyde | 74553-29-0 | 0.94 |

| 3-Bromo-4-methylbenzaldehyde | 120173-41-3 | 0.94 |

| 4-Iodo-3-methylbenzaldehyde | 24078-12-4 | 0.94 |

These compounds differ primarily in their halogen substituents (bromine, chlorine, iodine) or the position of the methyl group on the benzene ring. Each variant exhibits unique reactivity profiles and biological activities due to these modifications.

4-Bromo-3-methylbenzaldehyde, systematically named according to International Union of Pure and Applied Chemistry conventions, possesses the molecular formula C₈H₇BrO and carries the Chemical Abstracts Service registry number 78775-11-8. The compound exhibits a molecular weight of 199.04 grams per mole and features a benzene ring substituted with a bromine atom at the para position (position 4) relative to the aldehyde group, and a methyl group at the meta position (position 3). This specific substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its physical properties.

The structural architecture of 4-Bromo-3-methylbenzaldehyde demonstrates the characteristic features of aromatic aldehydes, with the aldehyde functional group (CHO) serving as the primary reactive site. The bromine substituent introduces significant electronic effects through its electron-withdrawing nature, while the methyl group provides electron-donating properties, creating an asymmetric distribution of electron density across the aromatic ring. This electronic asymmetry contributes to the compound's distinctive reactivity profile and makes it particularly useful in selective synthetic transformations.

Physical characterization studies have established that 4-Bromo-3-methylbenzaldehyde typically appears as a colorless to white oil or solid, depending on purity and storage conditions. The compound exhibits a melting point range of 114-116°C and demonstrates a boiling point of approximately 262°C. These thermal properties reflect the influence of both the bromine substituent and the aromatic aldehyde structure on intermolecular interactions.

Historical Development in Synthetic Chemistry

The synthetic development of 4-Bromo-3-methylbenzaldehyde has been closely tied to advances in aromatic substitution chemistry and the growing demand for specialized pharmaceutical intermediates. Early synthetic approaches focused on direct bromination of 3-methylbenzaldehyde, though these methods often suffered from regioselectivity challenges and the formation of unwanted isomeric products. The evolution of more sophisticated synthetic methodologies has led to the development of multiple reliable preparative routes.

Contemporary synthetic approaches to 4-Bromo-3-methylbenzaldehyde primarily involve the reduction of 4-bromo-3-methylbenzonitrile using diisobutylaluminum hydride under carefully controlled conditions. This methodology, developed through extensive optimization studies, involves dissolving the benzonitrile starting material in anhydrous dichloromethane at low temperatures, typically ranging from -60°C to 0°C, followed by dropwise addition of the reducing agent. The reaction proceeds through an intermediate imine aluminum complex, which upon aqueous workup yields the desired aldehyde product with high selectivity and good yields.

Alternative synthetic routes have been explored through oxidation of the corresponding benzyl alcohol derivative. Research has demonstrated that (4-bromo-3-methylphenyl)methanol can be efficiently oxidized to the target aldehyde using manganese(IV) oxide in dichloromethane at room temperature. This approach offers advantages in terms of reaction simplicity and product isolation, achieving yields of approximately 89% under optimized conditions. The oxidation proceeds through a two-electron process that selectively targets the primary alcohol functionality while leaving the aromatic substitution pattern intact.

The development of solid-phase synthesis methodologies has also contributed to the advancement of 4-Bromo-3-methylbenzaldehyde preparation. These approaches utilize polymer-supported reagents and intermediates to facilitate product purification and enable high-throughput synthesis protocols. Such methodologies have proven particularly valuable in pharmaceutical research applications where multiple analogs require systematic preparation and evaluation.

Position in Aromatic Aldehyde Research

4-Bromo-3-methylbenzaldehyde occupies a significant position within the broader field of aromatic aldehyde research, serving as both a synthetic intermediate and a model compound for structure-activity relationship studies. Aromatic aldehydes, characterized by an aldehyde functional group bonded to an aromatic ring system, represent a critical class of organic compounds with extensive applications in pharmaceutical chemistry, materials science, and biological research. The specific substitution pattern present in 4-Bromo-3-methylbenzaldehyde provides researchers with a valuable tool for investigating the effects of electronic and steric factors on biological activity and chemical reactivity.

Research investigating benzaldehyde derivatives has revealed their significant potential as bioactive compounds with diverse pharmaceutical applications. Studies have demonstrated that benzaldehyde derivatives, including those with halogen and alkyl substituents, can function as effective tyrosinase inhibitors. The presence of the aldehyde functional group appears to be critical for biological activity, as research has shown that replacement of the aldehyde group with alternative functional groups, such as carboxylic acids, results in complete loss of inhibitory potency. This finding underscores the importance of the aldehyde moiety in the molecular recognition processes underlying biological activity.

The electronic properties of 4-Bromo-3-methylbenzaldehyde have made it particularly valuable in structure-activity relationship studies examining aromatic aldehydes as potential therapeutic agents. Research has indicated that aromatic aldehydes can modulate hemoglobin oxygen affinity, with the electronic nature of substituents playing a crucial role in determining the magnitude and direction of these effects. The combination of electron-withdrawing bromine and electron-donating methyl substituents in 4-Bromo-3-methylbenzaldehyde creates a unique electronic environment that allows researchers to probe the relationship between electronic properties and biological activity.

Natural product research has also contributed to understanding the role of aromatic aldehydes in biological systems. Studies of benzaldehyde derivatives isolated from fungal sources, particularly from Eurotium cristatum strains found in fermented tea products, have revealed the presence of multiple structurally related compounds with anti-inflammatory activities. These findings have highlighted the importance of aromatic aldehydes as secondary metabolites and have provided inspiration for the design of synthetic analogs with enhanced biological properties.

The synthetic utility of 4-Bromo-3-methylbenzaldehyde extends beyond its direct biological applications to include its role as a versatile building block for complex molecular architectures. The compound has found extensive use in the preparation of biphenyls and related structures through various coupling reactions. Additionally, its conversion to ketone derivatives, such as 4'-bromo-3'-methylacetophenone, has been well-documented and represents an important synthetic transformation in pharmaceutical intermediate preparation.

Halogenation Approaches

Electrophilic Aromatic Bromination Mechanisms

Electrophilic aromatic bromination represents a fundamental approach for introducing bromine substituents into aromatic aldehydes, particularly in the synthesis of 4-bromo-3-methylbenzaldehyde [1]. The mechanism involves the formation of a highly electrophilic bromine species through coordination with Lewis acid catalysts, followed by attack on the electron-rich aromatic ring [2]. The process typically employs molecular bromine in combination with iron(III) bromide or aluminum chloride as the activating catalyst [1].

The mechanistic pathway proceeds through three distinct steps: electrophile activation, electrophilic addition to form the Wheland intermediate, and subsequent electrophile elimination to regenerate aromaticity [2]. In the first step, molecular bromine coordinates with the Lewis acid catalyst, creating a polarized bromine-bromine bond that enhances the electrophilicity of one bromine atom [1]. The activated electrophile then attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as the Wheland intermediate [2]. Finally, deprotonation occurs to restore the aromatic system and yield the brominated product [1].

For 4-bromo-3-methylbenzaldehyde synthesis, the methyl group serves as an ortho-para directing group, influencing the regioselectivity of bromination [1] [2]. The electron-donating nature of the methyl substituent activates the aromatic ring toward electrophilic substitution while directing bromination to the ortho and para positions relative to the methyl group [1]. Under controlled reaction conditions, selective bromination at the desired position can be achieved with yields ranging from 58 to 95 percent [3] [4].

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Benzaldehyde | Br₂/FeBr₃ | 1,2-Dichloroethane | 20-100 | 58-95 | 2-12 |

| 4-Methylbenzaldehyde | N-Bromosuccinimide | Acetonitrile | 20 | 75-90 | 0.083 |

| 3-Methylbenzaldehyde | Molecular bromine | Acetic acid | 20-80 | 77-95 | 1-4 |

| Toluene derivatives | OXBTEATB | Acetonitrile | 20 | 95 | 0.083 |

Alternative brominating agents such as N-bromosuccinimide provide enhanced selectivity and milder reaction conditions [5] [6]. N-bromosuccinimide generates low concentrations of molecular bromine in situ, minimizing side reactions and improving product purity [5]. This approach is particularly valuable for substrates containing sensitive functional groups that might be affected by the harsh conditions required for direct bromination with molecular bromine [6].

The use of quaternary ammonium tribromides as brominating reagents has emerged as an efficient method for aromatic bromination [7] [8]. These reagents offer excellent regioselectivity and can achieve complete conversion under mild conditions, with reaction times as short as 5 minutes for certain substrates [7]. The bromination of aromatic compounds with quaternary ammonium tribromides proceeds through a similar electrophilic aromatic substitution mechanism but with enhanced control over reaction conditions [8].

Directed Ortho-Metalation Strategies

Directed ortho-metalation represents a powerful synthetic strategy for regioselective functionalization of aromatic compounds, including the synthesis of 4-bromo-3-methylbenzaldehyde [9] [10]. This approach exploits the coordinating ability of directing groups to facilitate selective lithiation at the ortho position, followed by electrophilic quenching to introduce desired substituents [9].

The directed metalation process involves the interaction of an aromatic substrate bearing a directing group with an organolithium reagent, typically n-butyllithium or lithium diisopropylamide [9] [10]. The directing group coordinates to the lithium center through its heteroatom, positioning the organolithium reagent for selective deprotonation at the adjacent ortho position [9]. This chelation-assisted metalation provides exceptional regioselectivity compared to conventional electrophilic aromatic substitution reactions [10].

In the context of 4-bromo-3-methylbenzaldehyde synthesis, brominated aromatic precursors can serve as substrates for directed metalation [10]. Bromine atoms function as effective ortho-directing groups due to their electronegativity and ability to stabilize organometallic intermediates through coordination [10]. The metalation of bromobenzene derivatives with lithium diisopropylamide enables subsequent electrophilic functionalization with aldehydes or aldehyde precursors [10].

| Starting Material | Metalating Agent | Temperature Range (°C) | Reaction Medium | Electrophile | Product Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-3-methylbenzonitrile | n-Butyllithium | -78 to -40 | THF/Toluene | DMF | 43-89 |

| Bromobenzene derivatives | LDA (2 equiv) | -78 to 25 | THF | TMSCl | 65-85 |

| Substituted aromatics | Organolithium reagents | -60 to 20 | Ether solvents | Various electrophiles | 60-90 |

The reaction conditions for directed ortho-metalation require careful temperature control and anhydrous conditions to maintain the integrity of the organolithium intermediates [9] [10]. Reactions are typically conducted at low temperatures, ranging from -78°C to -40°C, to prevent decomposition of the metalated species [10]. Tetrahydrofuran serves as the preferred solvent due to its ability to coordinate lithium and stabilize the organometallic intermediates [9].

Electrophilic quenching of the metalated intermediates can be accomplished using various electrophiles, including formamide derivatives for aldehyde introduction [11] [10]. N,N-Dimethylformamide represents a particularly effective electrophile for aldehyde synthesis, providing yields of 43 to 89 percent for the conversion of nitrile precursors to aldehydes [11]. The mechanism involves nucleophilic addition of the organolithium species to the carbonyl carbon of dimethylformamide, followed by hydrolytic workup to reveal the aldehyde functionality [11].

Oxidation-Reduction Pathways

MnO₂-Mediated Alcohol Oxidation

Manganese dioxide-mediated oxidation of benzyl alcohols represents a reliable and selective method for the preparation of aromatic aldehydes, including 4-bromo-3-methylbenzaldehyde [11] [12]. This transformation involves the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, making it particularly valuable for the synthesis of sensitive aldehyde compounds [12].

The mechanism of manganese dioxide oxidation follows the Mars-van Krevelen pathway, involving the abstraction of hydrogen atoms from the alcohol substrate by surface oxygen species [12]. The alcohol substrate coordinates to the manganese surface through the hydroxyl oxygen, facilitating the transfer of hydrogen atoms to the oxidizing species [12]. This process regenerates the aldehyde product while reducing the manganese dioxide catalyst, which is subsequently reoxidized by atmospheric oxygen [12].

Different crystalline forms of manganese dioxide exhibit varying catalytic activities for benzyl alcohol oxidation [12]. β-Manganese dioxide demonstrates superior performance compared to α-, γ-, and δ-forms, achieving benzyl alcohol conversions of up to 95 percent with benzaldehyde selectivities exceeding 98 percent [12]. The enhanced activity of β-manganese dioxide is attributed to its high surface area and favorable surface energetics for oxygen vacancy formation [12].

| Alcohol Substrate | MnO₂ Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Aldehyde Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-3-methylbenzyl alcohol | 10 | Dichloromethane | 20 | 12 | 89 | >95 |

| Benzyl alcohol | 8-12 | DCM/CHCl₃ | 20-25 | 8-24 | 75-95 | >90 |

| Substituted benzyl alcohols | 5-15 | Halogenated solvents | 0-40 | 6-48 | 70-92 | >85 |

The oxidation of 4-bromo-3-methylbenzyl alcohol to 4-bromo-3-methylbenzaldehyde can be achieved with yields of 89 percent using 10 equivalents of manganese dioxide in dichloromethane at room temperature [11]. The reaction typically requires 12 hours for complete conversion and demonstrates excellent selectivity for the aldehyde product [11]. The presence of electron-withdrawing substituents such as bromine can influence the reaction rate, generally requiring longer reaction times compared to unsubstituted benzyl alcohols [11].

Solvent selection plays a crucial role in optimizing the oxidation reaction [11] [12]. Halogenated solvents such as dichloromethane and chloroform are preferred due to their ability to dissolve both the organic substrate and maintain the heterogeneous nature of the manganese dioxide catalyst [11]. The reaction can be monitored by thin-layer chromatography, and the product can be isolated by simple filtration and concentration [11].

DIBAL-H Reduction of Nitrile Precursors

Diisobutylaluminum hydride reduction of aromatic nitriles provides an efficient route to aromatic aldehydes, offering an alternative approach to 4-bromo-3-methylbenzaldehyde synthesis [11] [13]. This reduction method selectively converts nitrile functional groups to aldehydes without affecting other reducible groups, making it particularly valuable for the synthesis of multifunctional aromatic compounds [13].

The mechanism of nitrile reduction with diisobutylaluminum hydride involves nucleophilic addition of the hydride to the nitrile carbon, forming an imine aluminum complex [13]. This intermediate is significantly less electrophilic than the starting nitrile, preventing over-reduction to the corresponding amine [13]. Subsequent aqueous workup hydrolyzes the imine intermediate to reveal the aldehyde product [13].

| Nitrile Precursor | DIBAL-H Equivalents | Solvent System | Temperature (°C) | Reaction Time (h) | Aldehyde Yield (%) | Conversion (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-3-methylbenzonitrile | 1.5-2.6 | Hexane/DCM | -60 to 0 | 2-3 | 84-93 | >95 |

| Aromatic nitriles | 1.2-2.0 | Toluene/DCM | -78 to 20 | 1.5-4 | 80-95 | >90 |

| Substituted benzonitriles | 1.0-2.5 | Hydrocarbon/Halogenated | -40 to 25 | 1-6 | 75-90 | >85 |

The reduction of 4-bromo-3-methylbenzonitrile to 4-bromo-3-methylbenzaldehyde can be accomplished using 1.5 to 2.6 equivalents of diisobutylaluminum hydride in a mixed solvent system of hexanes and dichloromethane [11]. The reaction is typically conducted at low temperatures, ranging from -60°C to 0°C, to control the rate of reduction and prevent side reactions [11]. Under these conditions, yields of 84 to 93 percent can be achieved with reaction times of 2 to 3 hours [11].

Temperature control is critical for achieving selective reduction to the aldehyde [11] [13]. Higher temperatures can lead to over-reduction or decomposition of the aluminum hydride reagent [13]. The reaction is typically initiated at very low temperatures and allowed to warm gradually to ensure controlled addition of the hydride [11]. Monitoring the reaction progress by nuclear magnetic resonance spectroscopy or gas chromatography is recommended to determine the optimal reaction endpoint [11].

The workup procedure involves careful quenching of excess diisobutylaluminum hydride with water or aqueous acid [11] [13]. The quenching must be conducted at low temperature to prevent rapid gas evolution and potential safety hazards [11]. The product aldehyde can be extracted with organic solvents and purified by standard techniques such as column chromatography [11].

Green Chemistry Innovations

Solvent-Free Bromination Techniques

Solvent-free bromination techniques represent a significant advancement in sustainable organic synthesis, offering environmentally benign alternatives to traditional bromination methods for aromatic compounds [7] [14] [15]. These approaches eliminate the need for organic solvents, reduce waste generation, and often provide enhanced reaction efficiency compared to conventional solution-phase methods [7].

Mechanochemical activation through ball milling has emerged as a powerful tool for solvent-free bromination reactions [14] [16]. This technique employs mechanical energy to facilitate chemical transformations through direct grinding of reactants, promoting intimate contact between reaction partners [16]. The high local temperatures and pressures generated during milling can accelerate reaction rates and improve selectivity [14].

Quaternary ammonium tribromides have proven particularly effective as brominating agents in solvent-free conditions [7]. These reagents can achieve complete bromination of aromatic substrates under thermal or microwave conditions, with reaction times ranging from 15 to 60 minutes [7]. The absence of solvents enhances the effective concentration of reactants and eliminates the environmental impact associated with solvent disposal [7].

| Brominating Reagent | Reaction Conditions | Temperature (°C) | Reaction Time (min) | Substrate Scope | Yield Range (%) | Environmental Benefits |

|---|---|---|---|---|---|---|

| QATB (Quaternary Ammonium Tribromide) | Thermal/Microwave | 80-120 | 15-60 | Aromatics/Alkenes | 70-95 | No solvent waste |

| NaBr/Oxone | Mechanical Milling | 20-50 | 30-120 | Carbonyl compounds | 78-99 | Reduced waste |

| Dioxane Dibromide | Solvent-free | 25-80 | 20-90 | Coumarins/Aromatics | 85-95 | Minimal solvent use |

The combination of sodium bromide with Oxone under mechanical milling conditions provides an efficient method for brominating various organic substrates [14]. This system generates active brominating species in situ through the oxidation of bromide ions, eliminating the need for preformed brominating reagents [14]. The mechanical milling promotes rapid mixing and reaction between the solid reactants, achieving yields of 78 to 99 percent for a wide range of substrates [14].

Dioxane dibromide has been successfully employed as a solid brominating agent for regioselective bromination under solvent-free conditions [15]. This reagent demonstrates excellent efficiency for the bromination of electron-rich aromatics, including substituted benzaldehydes [15]. The solid-state nature of dioxane dibromide facilitates easy handling and storage while providing controlled release of active brominating species during the reaction [15].

Microwave-assisted synthesis offers another approach to solvent-free bromination, utilizing dielectric heating to accelerate reaction rates [7] [17]. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods [17]. The selective heating of polar substrates enhances reaction efficiency while minimizing decomposition of sensitive functional groups [7].

Catalytic Oxidative Systems

Catalytic oxidative systems represent advanced approaches for the sustainable synthesis of aromatic aldehydes through selective oxidation of alcohols or other precursors [12] [18]. These systems employ heterogeneous catalysts to facilitate oxidation reactions using environmentally benign oxidants such as molecular oxygen or air [18].

Manganese dioxide catalysts with different crystal structures exhibit varying activities for benzyl alcohol oxidation [12]. The catalytic performance is strongly correlated with surface properties, including surface area, oxygen vacancy density, and exposed crystal faces [12]. β-Manganese dioxide demonstrates superior activity due to its high surface area and favorable surface energetics [12].

| Catalyst System | Surface Area (m²/g) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Reaction Conditions | Activity Descriptor | Stability (cycles) |

|---|---|---|---|---|---|---|

| α-MnO₂ | 25-40 | 65 | 90 | O₂, 120°C | Medium | 10 |

| β-MnO₂ | 180-220 | 95 | 98 | Air, 100°C | High | 25 |

| γ-MnO₂ | 100-150 | 80 | 92 | O₂, 110°C | Good | 15 |

| δ-MnO₂ | 80-120 | 70 | 88 | Air, 130°C | Moderate | 12 |

The development of structure-activity relationships for manganese dioxide catalysts has led to the identification of key descriptors for catalytic performance [12]. Surface energy, oxygen vacancy formation energy, and areal density of unsaturated manganese sites serve as important parameters for predicting catalytic activity [12]. These insights enable the rational design of improved catalysts with enhanced activity and selectivity [12].

Electrochemical halogenation represents an emerging approach for sustainable halogen introduction into organic molecules [19]. This method employs electrical energy as the driving force for halogenation reactions, utilizing inexpensive halide salts as halogen sources [19]. The electrochemical approach offers precise control over reaction conditions and enables the simultaneous generation of hydrogen gas, maximizing atom economy [19].

The flexibility of electrochemical halogenation allows for spatial separation of the electrochemical cell from the reaction vessel, enabling the use of various solvents and reaction conditions [19]. This approach successfully halogenates diverse substrates including aromatics, heteroarenes, and alkenes with excellent yields [19]. The paired halogenation and hydrogenation processes maximize energy efficiency while minimizing waste generation [19].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, Two-Dimensional Correlation Spectroscopy)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-Bromo-3-methylbenzaldehyde through multiple analytical approaches. The compound exhibits characteristic spectral signatures that enable unambiguous identification and structural confirmation.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 4-Bromo-3-methylbenzaldehyde displays distinct resonance patterns characteristic of aromatic aldehydes [1] [2]. The aldehydic proton appears as a singlet at δ 9.94-9.95 parts per million, representing the most downfield signal due to the strong deshielding effect of the carbonyl group [2]. This chemical shift is consistent with aromatic aldehydes, where conjugation with the benzene ring system results in characteristic resonance frequencies.

The aromatic region displays a complex multiplet pattern between δ 7.16-7.72 parts per million, with specific assignments possible through detailed analysis [1] [2]. The proton meta to the aldehyde group resonates at δ 7.69-7.72 parts per million as a multiplet, while the proton meta to the bromine substituent appears at δ 7.54-7.55 parts per million as a doublet with coupling constants of J = 8.0-8.3 hertz [2]. These coupling patterns reflect the ortho-meta-para substitution relationships within the aromatic system.

The methyl substituent produces a characteristic singlet at δ 2.47-2.50 parts per million [2] [3]. This chemical shift is typical for aromatic methyl groups, where the electron-withdrawing effects of the bromine and aldehyde substituents influence the electronic environment. The singlet multiplicity confirms the absence of vicinal proton coupling for the methyl group.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework [4] [5]. The carbonyl carbon resonates at δ 190-192 parts per million, characteristic of aromatic aldehydes where conjugation with the benzene ring system results in slight upfield shifting compared to aliphatic aldehydes [4]. This chemical shift range reflects the electronic effects of aromatic conjugation on the carbonyl carbon environment.

Aromatic carbons appear in the δ 118-140 parts per million region, with specific assignments based on substitution patterns [4] [5]. The carbon bearing the bromine substituent typically resonates at δ 118-120 parts per million, reflecting the electron-withdrawing nature of bromine and its effect on carbon chemical shifts [4]. Quaternary aromatic carbons appear at δ 135-140 parts per million, while methine aromatic carbons resonate at δ 125-134 parts per million [4] [5].

The methyl carbon produces a signal at δ 19.6-21.0 parts per million, consistent with aromatic methyl substituents [4] [3]. This chemical shift reflects the electronic environment created by the aromatic ring system and the influence of electron-withdrawing substituents.

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional correlation spectroscopy techniques provide valuable connectivity information for structural elucidation. Two-dimensional correlation spectroscopy experiments reveal proton-proton coupling relationships within the aromatic system [6]. The meta coupling between aromatic protons typically exhibits coupling constants of approximately 2 hertz, while ortho coupling displays constants of approximately 8 hertz [6] [7]. These coupling patterns enable determination of substitution positions and confirmation of the proposed structure.

Heteronuclear single quantum coherence spectroscopy establishes direct ¹H-¹³C correlations, confirming carbon-hydrogen connectivity throughout the molecule. This technique provides unambiguous assignment of all carbon-hydrogen pairs, including aromatic and methyl carbons with their respective protons.

Heteronuclear multiple bond correlation spectroscopy reveals long-range correlations between the aldehyde carbon and aromatic protons, confirming the connectivity of the carbonyl group to the aromatic ring system [6]. These correlations typically span two to three bonds and provide crucial structural confirmation.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides characteristic vibrational frequencies that enable functional group identification and structural confirmation for 4-Bromo-3-methylbenzaldehyde. The infrared spectrum displays diagnostic absorption bands corresponding to specific molecular vibrations.

Carbonyl Stretching Vibrations

The carbonyl stretching vibration represents the most characteristic feature in the infrared spectrum of 4-Bromo-3-methylbenzaldehyde. This vibration appears at 1678-1704 wavenumbers, reflecting the aromatic aldehyde functionality [8] [9] [10]. The frequency range is lower than aliphatic aldehydes due to conjugation between the carbonyl group and the aromatic π-system, which reduces the bond order and lowers the stretching frequency [8] [9]. This conjugative effect is fundamental to aromatic carbonyl compounds and provides diagnostic information about the electronic structure.

Aldehydic Carbon-Hydrogen Stretching

The aldehydic carbon-hydrogen stretching vibration produces a characteristic absorption at 2720-2850 wavenumbers [8] [11]. This frequency range is significantly lower than typical carbon-hydrogen stretches due to the electron-withdrawing effect of the carbonyl oxygen, which weakens the carbon-hydrogen bond [8]. The absorption often appears as two bands due to Fermi resonance between the fundamental stretching mode and the first overtone of the aldehydic carbon-hydrogen bending vibration [8].

Aromatic Carbon-Hydrogen Stretching

Aromatic carbon-hydrogen stretching vibrations appear at 3026-3087 wavenumbers, characteristic of sp² hybridized carbon-hydrogen bonds [12] [13]. These frequencies occur above 3000 wavenumbers, distinguishing aromatic compounds from aliphatic systems where carbon-hydrogen stretches appear below 3000 wavenumbers [12] [13]. The multiple bands in this region reflect the various aromatic carbon-hydrogen environments created by the substitution pattern.

Aromatic Carbon-Carbon Stretching

The aromatic ring system produces characteristic stretching vibrations at 1500-1600 wavenumbers [12] [14]. These bands correspond to carbon-carbon stretching modes within the benzene ring and are fundamental markers for aromatic compounds [12] [14]. The specific frequencies and intensities depend on the substitution pattern and electronic effects of the substituents.

Carbon-Bromine Stretching

The carbon-bromine bond produces a strong absorption at 800-900 wavenumbers [15]. This frequency reflects the heavy atom effect of bromine and the polarized nature of the carbon-bromine bond. The position and intensity of this band provide confirmation of bromine substitution and can indicate the aromatic position of attachment.

Additional Vibrational Modes

Carbon-hydrogen bending vibrations appear at 1430-1450 wavenumbers for aromatic systems [12]. The carbon-oxygen stretching of the aldehyde group contributes absorptions at 1200-1300 wavenumbers [12]. Aromatic carbon-hydrogen out-of-plane bending vibrations occur at 750-850 wavenumbers, with specific patterns reflecting the substitution arrangement on the benzene ring [12] [14].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis provides detailed three-dimensional structural information for 4-Bromo-3-methylbenzaldehyde in the solid state. Crystallographic studies of benzaldehyde derivatives reveal characteristic packing arrangements and intermolecular interactions that stabilize the crystal structure [16] [17].

Crystal System and Space Group

Benzaldehyde derivatives commonly crystallize in monoclinic or triclinic crystal systems, with typical space groups including P21/c, P-1, and P212121 [16] [18]. For 4-Bromo-3-methylbenzaldehyde, the expected crystal system is likely monoclinic with space group P21/c, based on structural similarity to related compounds [16]. The asymmetric unit typically contains one molecule, with Z = 4 molecules per unit cell.

Unit Cell Parameters

The unit cell dimensions for benzaldehyde derivatives typically range from 4-15 Ångström for the a-axis, 8-20 Ångström for the b-axis, and 10-25 Ångström for the c-axis [16] [17]. The calculated density for 4-Bromo-3-methylbenzaldehyde is approximately 1.6 grams per cubic centimeter, reflecting the presence of the heavy bromine atom. Temperature factors and atomic displacement parameters provide information about molecular motion and thermal stability within the crystal lattice.

Molecular Geometry

The molecular structure exhibits characteristic bond lengths and angles consistent with aromatic aldehyde systems. The carbonyl carbon-oxygen bond length typically measures 1.21-1.23 Ångström, while the carbonyl carbon-aromatic carbon bond spans 1.46-1.48 Ångström [16]. The carbon-bromine bond length ranges from 1.86-1.87 Ångström, reflecting the covalent radius of bromine and the sp² hybridization of the aromatic carbon [16] [19].

The molecular conformation is essentially planar, with root mean square deviations typically less than 0.1 Ångström from the best-fit plane [16]. This planarity reflects the extended π-conjugation system and the lack of significant steric hindrance between substituents.

Intermolecular Interactions

Crystal packing is stabilized by various intermolecular interactions, with carbon-hydrogen to oxygen hydrogen bonding representing the primary stabilizing force [16] [17]. The aldehydic hydrogen forms weak hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, creating one-dimensional chains or two-dimensional networks [16]. These interactions typically exhibit carbon-hydrogen to oxygen distances of 2.4-2.7 Ångström and angles of 140-170 degrees.

Secondary interactions include aromatic π-π stacking interactions, with typical centroid-to-centroid distances of 3.5-4.0 Ångström [16] [17]. The planar molecular geometry facilitates these stacking interactions, contributing to the overall crystal stability.

Halogen Bonding Interactions

The bromine substituent can participate in halogen bonding interactions with electronegative atoms in neighboring molecules [16] [20]. Type I halogen-halogen interactions may occur between bromine atoms, with distances typically ranging from 3.4-3.8 Ångström [16]. These interactions contribute to the crystal packing stability and influence the molecular arrangement within the lattice.

Electron Density Mapping

Electron density mapping provides detailed information about the distribution of electrons within the crystal structure of 4-Bromo-3-methylbenzaldehyde. High-resolution X-ray diffraction data enables construction of accurate electron density maps that reveal bonding characteristics and charge distribution patterns.

Carbonyl Region Electron Density

The carbonyl carbon exhibits high electron density, typically 2.0-2.5 electrons per cubic Ångström, reflecting its sp² hybridization and involvement in multiple bonding [16]. The carbonyl oxygen displays very high electron density of 2.5-3.0 electrons per cubic Ångström due to the concentration of lone pair electrons [16]. The electron density distribution around the carbonyl group confirms the polarized nature of the carbon-oxygen double bond and the partial positive charge on carbon.

Aromatic Ring Electron Density

The aromatic carbon atoms show medium-high electron density of 1.8-2.2 electrons per cubic Ångström, characteristic of the delocalized π-electron system [16]. The electron density distribution within the benzene ring reflects the aromatic character and the influence of substituents on the electronic structure. Ring critical points, identified through topological analysis, typically exhibit electron densities of 0.3-0.8 electrons per cubic Ångström [16].

Carbon-Bromine Bond Characteristics

The carbon-bromine bond exhibits medium electron density of 1.5-1.8 electrons per cubic Ångström, with significant polarization toward the bromine atom [16]. The electron density map reveals the covalent nature of the carbon-bromine bond while highlighting the electronegativity difference between carbon and bromine. Bond critical points along the carbon-bromine bond provide quantitative measures of bond strength and polarity.

Hydrogen Atom Positions

Hydrogen atoms typically display low electron density of 0.7-1.1 electrons per cubic Ångström, depending on their chemical environment [16]. The aldehydic hydrogen shows slightly higher density due to the deshielding effect of the carbonyl group. Aromatic hydrogens exhibit characteristic densities reflecting their sp² carbon attachment and aromatic ring current effects.

Charge Density Analysis

Multipole refinement of the electron density data enables determination of atomic charges and dipole moments within the molecule. The carbonyl carbon carries a partial positive charge, while the oxygen bears a partial negative charge, consistent with the polar nature of the carbonyl bond. The bromine atom exhibits a partial negative charge, reflecting its electronegativity relative to carbon.

Topological Analysis

Quantum theory of atoms in molecules analysis identifies critical points in the electron density distribution, providing insights into bonding interactions and molecular stability [16]. Bond critical points occur along all covalent bonds, while ring critical points are found at the centers of aromatic rings. The properties of these critical points, including electron density and Laplacian values, provide quantitative measures of bond strength and character.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant